(2E)-3-{5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl}-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile
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Overview
Description
(E)-2-{5-[(3-CHLORO-2-METHYLPHENOXY)METHYL]-2-FURYL}-1-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE is a complex organic compound characterized by its unique structure, which includes a chlorinated phenoxy group, a furan ring, a thiazole ring, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-{5-[(3-CHLORO-2-METHYLPHENOXY)METHYL]-2-FURYL}-1-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Key steps may include:
Formation of the chlorinated phenoxy group: This can be achieved through the chlorination of 2-methylphenol.
Synthesis of the furan ring: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Thiazole ring formation: This can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling reactions: The intermediate compounds are coupled using reagents such as palladium catalysts to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
(E)-2-{5-[(3-CHLORO-2-METHYLPHENOXY)METHYL]-2-FURYL}-1-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(E)-2-{5-[(3-CHLORO-2-METHYLPHENOXY)METHYL]-2-FURYL}-1-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (E)-2-{5-[(3-CHLORO-2-METHYLPHENOXY)METHYL]-2-FURYL}-1-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects such as the inhibition of cell proliferation or induction of apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water, used for fluid resuscitation.
Heparinoid: Compounds similar to heparin, found in marine organisms and used for their anticoagulant properties.
Uniqueness
(E)-2-{5-[(3-CHLORO-2-METHYLPHENOXY)METHYL]-2-FURYL}-1-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H15ClN2O2S |
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Molecular Weight |
370.9 g/mol |
IUPAC Name |
(E)-3-[5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl]-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C19H15ClN2O2S/c1-12-11-25-19(22-12)14(9-21)8-15-6-7-16(24-15)10-23-18-5-3-4-17(20)13(18)2/h3-8,11H,10H2,1-2H3/b14-8+ |
InChI Key |
BJTMKUUIBOJPQV-RIYZIHGNSA-N |
Isomeric SMILES |
CC1=CSC(=N1)/C(=C/C2=CC=C(O2)COC3=C(C(=CC=C3)Cl)C)/C#N |
Canonical SMILES |
CC1=CSC(=N1)C(=CC2=CC=C(O2)COC3=C(C(=CC=C3)Cl)C)C#N |
Origin of Product |
United States |
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